![molecular formula C21H30N2O4 B5663235 1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)
1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives involves multiple steps, including acylation, sulfonation, and substitution reactions. A study by Wang et al. (2015) outlines the synthesis of a closely related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, through three steps starting from piperidin-4-ylmethanol, achieving a total yield of 20.2% (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015). This process highlights the complexity and challenges in synthesizing piperidine-based compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary significantly, with conformational differences influenced by substituents. Raghuvarman et al. (2014) analyzed the crystal structures of two piperidine derivatives, demonstrating the impact of different substituents on the piperidine ring's conformation (Raghuvarman, B., Sivakumar, R., Thanikachalam, V., & Aravindhan, S., 2014).
properties
IUPAC Name |
3-methoxy-1-[4-[4-(2-methylpyrrolidine-1-carbonyl)phenoxy]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-16-4-3-12-23(16)21(25)17-5-7-18(8-6-17)27-19-9-13-22(14-10-19)20(24)11-15-26-2/h5-8,16,19H,3-4,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIMVSLXPZLDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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